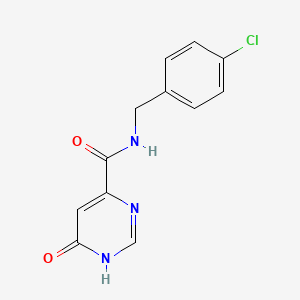

N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

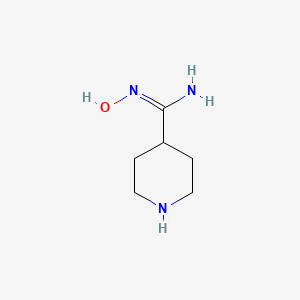

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a 4-chlorobenzyl chloride . The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted at the 4-position with a carboxamide group and at the 6-position with a hydroxyl group. Additionally, the nitrogen of the carboxamide group would be bonded to a 4-chlorobenzyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the hydroxyl group could be esterified, or the chlorine atom could undergo nucleophilic substitution . The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have certain solubility, density, and refractive index .Aplicaciones Científicas De Investigación

Pyrimidine Synthesis and Functionalization

Research has shown various methods for synthesizing and functionalizing pyrimidines, a class of compounds to which N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide belongs. For instance, one study outlined the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating the versatility of pyrimidine compounds in forming complex heterocyclic structures (Bakhite, Yamada, & Al‐Sehemi, 2005). This approach reflects the broader potential of pyrimidines in medicinal chemistry and materials science.

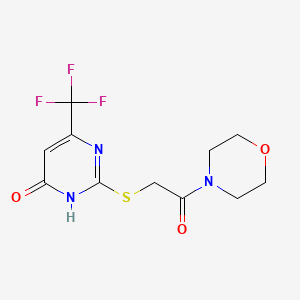

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives have been investigated for their antiviral properties. A particular study highlighted the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which exhibited significant antiviral activity against a range of viruses, including herpes simplex and HIV (Holý et al., 2002). This suggests that this compound could be explored for similar antiviral applications, given its structural similarity.

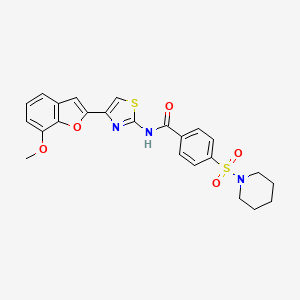

Anticancer and Anti-inflammatory Potential

Research into pyrazolopyrimidines, a related class of compounds, has shown significant anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their efficacy against cancer cells and as 5-lipoxygenase inhibitors (Rahmouni et al., 2016). This highlights the potential therapeutic applications of pyrimidine derivatives in addressing inflammation and cancer.

Antibacterial Applications

The exploration of pyrimidine derivatives for antibacterial purposes has also been documented. A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their synthesis and subsequent evaluation for antibacterial activity, indicating promising results against certain bacterial strains (Rostamizadeh et al., 2013). This suggests that modifications to the pyrimidine core, like those in this compound, could yield compounds with useful antibacterial properties.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEIFTJYHQFHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)

![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)

![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)